molecular formula C26H32NO3+ B1250855 N,N-Dimethyldioncophyllinium A

N,N-Dimethyldioncophyllinium A

Cat. No.: B1250855
M. Wt: 406.5 g/mol
InChI Key: QQIFRFGYMVGGSM-IAGOWNOFSA-O
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Description

N,N-Dimethyldioncophyllinium A is a dimethylated derivative of dioncophyllinium A, a naphthylisoquinoline alkaloid isolated from plants of the genus Triphyophyllum. Such derivatives are often synthesized to enhance bioavailability, alter polarity, or modulate pharmacological activity.

Properties

Molecular Formula

C26H32NO3+

Molecular Weight

406.5 g/mol

IUPAC Name

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,2,2,3-tetramethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol

InChI

InChI=1S/C26H31NO3/c1-15-13-22(30-7)25-19(9-8-10-21(25)29-6)23(15)20-12-11-18-14-16(2)27(4,5)17(3)24(18)26(20)28/h8-13,16-17H,14H2,1-7H3/p+1/t16-,17-/m1/s1

InChI Key

QQIFRFGYMVGGSM-IAGOWNOFSA-O

Isomeric SMILES

C[C@@H]1CC2=C([C@H]([N+]1(C)C)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

Canonical SMILES

CC1CC2=C(C([N+]1(C)C)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

Synonyms

N,N-dimethyldioncophyllinium A
N,N-dimethyldioncophyllinium A iodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar N,N-Dimethylated Compounds

N,N-Dimethylaniline

  • Structure : C₆H₅N(CH₃)₂ .
  • Molecular Weight : 121.18 g/mol .
  • Applications :
    • Intermediate in dye synthesis (e.g., methylene blue) .
    • Catalyst in polymerization reactions .
    • Solvent for resins and cellulose esters .
  • Safety: Toxic via inhalation and skin absorption; classified as a suspected carcinogen .

N,N-Dimethylacetamide (DMAc)

  • Structure : CH₃C(O)N(CH₃)₂ .
  • Molecular Weight : 87.12 g/mol .
  • Applications: Polar aprotic solvent in polymer processing (e.g., polyacrylonitrile) . Reaction medium for peptide synthesis and organometallic reactions .
  • Safety : Less toxic than DMF but can cause liver damage with prolonged exposure .

N,N-Dimethylformamide (DMF)

  • Structure : HCON(CH₃)₂ .
  • Molecular Weight : 73.09 g/mol .
  • Applications :
    • Solvent for polyurethane production and pharmaceutical synthesis .
    • Catalyst in cyclization and formylation reactions .
  • Safety : Reproductive toxin; regulated under REACH due to occupational exposure risks .

N,N-Dimethylglycine

  • Structure : (CH₃)₂NCH₂COOH .
  • Molecular Weight : 103.12 g/mol .
  • Applications :
    • Dietary supplement for enhancing athletic performance .
    • Intermediate in betaine metabolism .
  • Safety : Generally recognized as safe (GRAS) in controlled doses .

N,N-Dimethylmescaline (Trichocereine)

  • Structure: C₁₃H₂₁NO₃ .
  • Molecular Weight : 239.31 g/mol .
  • Applications :
    • Psychedelic alkaloid with structural similarity to mescaline; studied for neuropharmacological effects .
  • Safety: Limited data; likely shares hallucinogenic and cardiovascular risks of mescaline analogs .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Profile
N,N-Dimethylaniline C₈H₁₁N 121.18 Dyes, solvents, catalysts Carcinogenic, toxic via skin
N,N-Dimethylacetamide C₄H₉NO 87.12 Polymer processing, peptide synthesis Hepatotoxic
N,N-Dimethylformamide C₃H₇NO 73.09 Pharmaceuticals, polyurethane production Reproductive toxin
N,N-Dimethylglycine C₄H₉NO₂ 103.12 Supplements, metabolic intermediates Low toxicity
N,N-Dimethylmescaline C₁₃H₂₁NO₃ 239.31 Neuropharmacological research Hallucinogenic

Key Research Findings

Solvent Efficacy :

  • DMAc outperforms acetonitrile in electrolyte systems due to higher dielectric constant (37.8 vs. 37.5) and better thermal stability .
  • DMF’s role in carbonylation reactions is irreplaceable in synthesizing heterocycles like indolocarbazoles .

Pharmacological Potential: N,N-Dimethylmescaline exhibits longer half-life than mescaline due to reduced metabolic degradation of the dimethylamino group . N,N-Dimethylaniline derivatives show promise as intermediates in antiviral drug synthesis but require stringent safety protocols .

Toxicity Trends :

  • Dimethylated amines (e.g., N,N-Dimethylaniline) generally exhibit higher toxicity than amides (e.g., DMF, DMAc) due to reactive aromatic cores .
  • Substitution with methyl groups can reduce acute toxicity but may introduce chronic risks (e.g., DMF’s reproductive effects) .

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